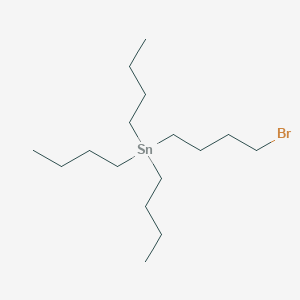
(4-Bromobutyl)(tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromobutyl)(tributyl)stannane is an organotin compound that features a tin atom bonded to a 4-bromobutyl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to the relatively weak bond between tin and hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobutyl)(tributyl)stannane typically involves the reaction of tributyltin hydride with 4-bromobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+Br(CH2)4Br→Bu3Sn(CH2)4Br+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromobutyl)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The bromine atom can be substituted by other nucleophiles.
Cyclization: It can participate in intramolecular cyclization reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like silanes and indium hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used.
Cyclization: Catalysts like palladium or nickel complexes are often employed.
Major Products
Reduction: The major products are typically dehalogenated compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted butylstannanes.
Applications De Recherche Scientifique
Chemistry
(4-Bromobutyl)(tributyl)stannane is used in organic synthesis for radical reactions, including dehalogenation and cyclization reactions. It serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine
Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its ability to undergo radical reactions makes it valuable in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromobutyl)(tributyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: A commonly used reducing agent in radical reactions.
Tributyltin chloride: Used in organic synthesis and as a precursor for other organotin compounds.
Tributyltin oxide: Employed as a catalyst and stabilizer in industrial applications.
Uniqueness
(4-Bromobutyl)(tributyl)stannane is unique due to the presence of the 4-bromobutyl group, which allows for specific substitution and cyclization reactions that are not possible with other tributyltin compounds. This makes it a versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Propriétés
Numéro CAS |
61222-09-1 |
|---|---|
Formule moléculaire |
C16H35BrSn |
Poids moléculaire |
426.1 g/mol |
Nom IUPAC |
4-bromobutyl(tributyl)stannane |
InChI |
InChI=1S/C4H8Br.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
Clé InChI |
QOPUTHXAYZZHKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















